N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide is a synthetic compound featuring a 2,2'-bithiophene core linked to a hydroxyethyl group, a methanesulfonyl-substituted piperidine ring, and a carboxamide moiety. The bithiophene unit is a known pharmacophore in anti-inflammatory and antimicrobial agents , while the methanesulfonylpiperidine group may enhance solubility and metabolic stability compared to unmodified piperidines . This compound’s design likely aims to leverage the electronic properties of the bithiophene system and the hydrogen-bonding capacity of the hydroxyethyl and carboxamide groups for targeted interactions.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S3/c1-26(22,23)19-8-6-12(7-9-19)17(21)18-11-13(20)14-4-5-16(25-14)15-3-2-10-24-15/h2-5,10,12-13,20H,6-9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZROPPRZSVSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is related to its role as a hole transport material (HTM) in perovskite solar cells (PSCs) . The compound is based on the 2,2’-bithiophene core, which is known for its excellent electronic properties .
Mode of Action
The compound interacts with its targets through its electronic, photophysical, and photovoltaic properties . The end groups situated on the diphenylamine moieties are modified with a tow acceptor bridged by thiophene, which impacts the π-bridge and acceptor . This modification leads to changes in the electronic properties of the molecules .
Biochemical Pathways
The compound’s interaction with its targets facilitates charge mobility, which is crucial for the efficiency of solar cells .
Pharmacokinetics
It’s worth noting that the compound’s solubility in common organic solvents like ethanol, chloroform, and dimethyl sulfoxide could potentially influence its bioavailability .
Result of Action
The action of this compound results in improved performance of PSCs . The newly engineered molecules display a lower band gap and a greater λ max compared to the model molecule . This leads to high power conversion efficiencies (PCEs) of the designed molecules, making them excellent candidates for novel PSCs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light exposure is a critical factor considering the compound’s role in solar cells
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound consists of several key functional groups:
- Bithiophene Moiety : Contributes to the compound's electronic properties, facilitating π–π stacking interactions with biological targets.
- Hydroxyethyl Group : Enhances solubility and may participate in hydrogen bonding.
- Methanesulfonyl Group : Known for its reactivity and potential to interact with various biological molecules.
The molecular formula is with a molecular weight of approximately 335.45 g/mol.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Bithiophene : Synthesized through coupling reactions, such as Suzuki–Miyaura coupling.
- Introduction of Hydroxyethyl Group : Achieved via nucleophilic substitution reactions.
- Formation of the Piperidine Ring : Involves cyclization reactions to introduce the piperidine structure.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Cyclin-Dependent Kinases (CDKs) : The compound may inhibit specific CDKs, which are crucial in regulating the cell cycle. Preliminary studies suggest that it may exhibit selectivity against CDK2 and CDK4/6, potentially leading to anticancer effects by halting tumor growth.
- Oxidative Stress Modulation : The bithiophene moiety may influence pathways related to oxidative stress, which is often implicated in cancer progression and inflammation.
Anticancer Activity
Recent studies have indicated that this compound demonstrates significant anticancer properties:
- In Vivo Studies : In a study involving OVCAR3 tumor-bearing mice, the compound showed a tumor growth inhibition rate exceeding 112% at a dosage of 50 mg/kg administered twice daily (BID) .
- Mechanistic Insights : The compound's ability to inhibit CDK activity suggests a potential therapeutic application in treating cancers characterized by dysregulated cell cycle progression .
Anti-inflammatory Potential
The compound has also been investigated for its anti-inflammatory properties:
- In Vitro Studies : Preliminary data indicate that it can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide | Bithiophene moiety, carboxamide group | Anticancer activity via CDK inhibition |
| N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-methylphenyl)ethanediamide | Bithiophene with ethanediamide | Anti-inflammatory and anticancer properties |
| N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | Bithiophene and pyrazole core | Antimicrobial and anti-inflammatory activities |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Bithiophene Derivatives
The bithiophene moiety is a critical structural feature shared with natural and synthetic compounds. Key analogues include:
- 5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (14) : Isolated from Echinops grijisii, this natural bithiophene lacks the piperidine and carboxamide groups but shares a hydroxylated side chain. It demonstrated significant anti-inflammatory activity (IC₅₀ = 8.2 µM against LPS-induced nitrite production in RAW 264.7 cells).
- 5-Piperidino-2,2'-bithiophene : Synthesized via Lawesson’s reagent-mediated thionation, this compound features a piperidine ring directly attached to the bithiophene. Its regioselective formylation (Vilsmeier-Haack vs. lithiation) highlights the electronic influence of the piperidine group, favoring electrophilic substitution at the 4-position.
Piperidine-Containing Carboxamides
- N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (61) : This synthetic analogue replaces the bithiophene with a pyrazine ring but retains the piperidine-carboxamide framework. It was synthesized in high yield (97.9%) via deprotection of a trifluoroacetyl intermediate, suggesting similar strategies could apply to the target compound.
Data Table: Key Comparative Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
